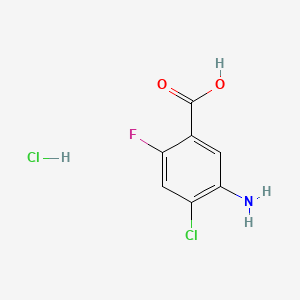

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPIOMIGSVACGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674308 | |

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-34-2 | |

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS No: 957120-34-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical characteristics. The guide synthesizes theoretical predictions with established experimental methodologies, providing a framework for its effective handling, characterization, and application in a laboratory setting. A detailed protocol for thermal analysis using Differential Scanning Calorimetry (DSC) is presented, alongside an interpretive guide to its spectral characteristics.

Introduction and Molecular Identity

This compound is a halogenated aminobenzoic acid derivative of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring an amino group, a carboxylic acid, and two different halogen substituents (chlorine and fluorine), imparts unique electronic properties and reactivity, making it a versatile building block for complex molecular architectures.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base counterpart.

This compound is uniquely identified by its Chemical Abstracts Service (CAS) number: 957120-34-2 .[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally derived, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 957120-34-2 | [1][2] |

| Molecular Formula | C₇H₆Cl₂FNO₂ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (typical) | Inferred from related compounds |

| Melting Point | Not experimentally determined. DSC is recommended for an accurate determination. | |

| Boiling Point | Decomposes before boiling | Inferred from typical behavior of similar compounds |

| Solubility | Preferentially soluble in polar solvents such as methanol, especially under acidic conditions.[1] | [1] |

| Predicted pKa | ~3.03 | [1] |

| Storage | Sealed in a dry place.[3] Recommended storage at -20°C for long-term stability.[1] | [1][3] |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is the gold standard for determining the melting point and purity of crystalline solids in the pharmaceutical industry. For a hydrochloride salt like this compound, DSC provides a precise melting endotherm and can also reveal other thermal events such as decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

Hermetically seal the pan to prevent any loss of volatile components, though for a stable salt, a pierced lid can also be used to allow for the release of any trapped moisture.

-

-

Instrument Setup:

-

Use a calibrated Differential Scanning Calorimeter.

-

Place an empty, sealed aluminum pan in the reference position.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min. A slower heating rate (e.g., 2-5°C/min) can be used for higher resolution of thermal events.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

-

The peak temperature of the endotherm and the enthalpy of fusion (ΔHfus) should also be recorded.

-

Any additional thermal events, such as decomposition, will appear as exothermic or endothermic peaks at higher temperatures.

-

Diagram of the DSC Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Spectral Properties: An Interpretive Guide

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The hydrochloride form will likely result in the protonation of the amino group to an ammonium salt (-NH₃⁺).

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring will appear as doublets or doublet of doublets in the region of δ 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, along with the electron-donating effect of the amino group, will influence their precise chemical shifts.

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group, likely in the region of δ 8.0-10.0 ppm, due to rapid exchange with any residual water in the solvent.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated for the acidic proton of the carboxylic acid group, typically downfield in the region of δ 11.0-13.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are predicted as follows:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

-

N-H Stretch (Ammonium Salt): Broad absorption bands corresponding to the N-H stretching vibrations of the -NH₃⁺ group are expected in the region of 3200-2800 cm⁻¹. These may overlap with the O-H stretching band.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the region of 1720-1680 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[5]

-

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1600-1450 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ for the carbon-fluorine stretch.

-

C-Cl Stretch: A medium to strong absorption band is expected in the region of 800-600 cm⁻¹ for the carbon-chlorine stretch.

Diagram of Key Functional Group Relationships:

Caption: Key Functional Groups of the Molecule.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from related compounds suggests the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While there are gaps in the experimentally determined data, this guide offers a solid foundation for researchers working with this compound. The provided experimental protocol for DSC analysis and the interpretive guide for spectral data are intended to facilitate its accurate characterization. As a key building block in various fields, a thorough understanding of its physical properties is paramount for its successful application in research and development.

References

-

5-Amino-4-chloro-2-fluorobenzoic acid, HCl | 957120-34-2 | Pharmaffiliates. (URL: [Link])

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: [Link])

-

Infrared spectrum of benzoic acid. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride chemical structure

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, synthesis, characterization, and applications, grounding all claims in authoritative sources and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic placement of amino, chloro, and fluoro groups on a benzoic acid core provides a unique combination of reactivity and physicochemical properties.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, which can be advantageous for specific reaction conditions or for long-term storage. The systematic International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is "benzoic acid, 5-amino-4-chloro-2-fluoro-, hydrochloride (1:1)," which clarifies the 1:1 stoichiometric relationship between the organic acid and hydrochloric acid.[1]

Chemical Structure Diagram

The structural arrangement of the substituents is critical to the molecule's function, influencing its electronic properties, reactivity, and potential biological interactions. The fluorine at position 2 and the chlorine at position 4 create a distinct electronic environment, while the amino group at position 5 serves as a key nucleophilic handle for further derivatization.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential identification and property data for this compound. Sourcing high-purity starting materials is a critical first step in any synthetic campaign; verifying these identifiers ensures the correct material is procured.

| Property | Value | Source |

| CAS Number | 957120-34-2 | [1] |

| Molecular Formula | C₇H₆Cl₂FNO₂ | Derived |

| Molecular Weight | 226.04 g/mol | [1] |

| IUPAC Name | 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | [1] |

| InChI Key | FJPIOMIGSVACGO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Cl)F)C(=O)O.Cl | Derived |

Synthesis Strategy: A Mechanistic Approach

The synthesis of multi-substituted benzene rings like 5-Amino-4-chloro-2-fluorobenzoic acid requires careful strategic planning to ensure correct regiochemistry. A common and logical approach involves the nitration of a pre-substituted benzoic acid, followed by reduction of the nitro group to an amine. This strategy is often superior to direct amination and leverages the directing effects of the existing substituents.

The choice of starting material is paramount. A plausible precursor is 4-chloro-2-fluorobenzoic acid. The carboxylic acid and fluorine are deactivating, ortho-para directing groups, while the chlorine is also a deactivating, ortho-para director. The nitration would likely be directed to the position ortho to the fluorine and meta to the carboxylic acid and chlorine, which corresponds to the desired 5-position.

Generalized Synthetic Workflow

This workflow illustrates a robust, field-proven pathway for synthesizing the target compound. Each step is chosen to maximize yield and purity while minimizing side reactions.

Caption: A plausible synthetic pathway for the target compound.

Protocol: Synthesis via Nitration and Reduction

This protocol provides a detailed, step-by-step methodology. The causality for key decisions, such as temperature control and purification methods, is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 4-chloro-2-fluorobenzoic acid.

Pillar of Trustworthiness: This protocol incorporates in-process checks and a final validation step. The success of each step validates the previous one, ensuring a reliable outcome.

Step 1: Nitration of 4-Chloro-2-fluorobenzoic Acid

-

Rationale: The nitronium ion (NO₂⁺) is a powerful electrophile. Using a mixture of concentrated nitric and sulfuric acids (mixed acid) generates this electrophile in situ. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.

-

Procedure: a. To a flask cooled in an ice bath (0-5 °C), slowly add 4-chloro-2-fluorobenzoic acid to concentrated sulfuric acid with stirring. Temperature control is critical to prevent runaway reactions and unwanted side products. b. Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask. c. Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress with Thin Layer Chromatography (TLC). e. Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. f. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The expected product is 4-chloro-2-fluoro-5-nitrobenzoic acid.[2]

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.[2]

-

Procedure (using SnCl₂): a. Suspend the 4-chloro-2-fluoro-5-nitrobenzoic acid in ethanol or concentrated hydrochloric acid. b. Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The reaction is exothermic and may require cooling. c. Heat the mixture at reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material. d. Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts and liberate the free amine. e. Filter the mixture to remove tin hydroxides.

Step 3: Isolation and Hydrochloride Salt Formation

-

Rationale: The product is an amino acid, making it amphoteric. Adjusting the pH allows for selective extraction and purification. Formation of the hydrochloride salt is achieved by treatment with HCl, which protonates the most basic site (the amino group) and often aids in crystallization and purification.

-

Procedure: a. Extract the aqueous filtrate from Step 2 with an organic solvent like ethyl acetate. b. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine: 5-Amino-4-chloro-2-fluorobenzoic acid. c. Dissolve the crude product in a suitable solvent (e.g., isopropanol or diethyl ether). d. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete. e. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides orthogonal validation, ensuring the material meets the required specifications for downstream applications.

Analytical Workflow

Caption: Quality control workflow for structural and purity validation.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the substitution pattern, these will appear as doublets or more complex multiplets because of H-H and H-F coupling. The acidic proton of the carboxylic acid and the protons on the ammonium group (NH₃⁺) will likely appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield (>165 ppm). The carbons attached to fluorine will show characteristic splitting (a large one-bond C-F coupling constant).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum should show a prominent ion corresponding to the protonated free amine (the [M+H]⁺ of the non-salt form), C₇H₅ClFNO₂. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion peak, serving as a definitive confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), N-H stretches from the ammonium group (~3000-3200 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry and materials science.[1] The presence of three distinct functional points—the carboxylic acid, the amino group, and the halogenated ring—allows for systematic structural modification.

-

Pharmaceutical Discovery: Halogenated aromatic compounds are prevalent in modern pharmaceuticals.[3] The fluorine atom can enhance metabolic stability and receptor binding affinity, while the chlorine atom can modulate lipophilicity and also participate in halogen bonding.[4] This intermediate is a valuable starting point for synthesizing libraries of compounds for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer.[4][5]

-

Agrochemicals: Similar structures are used as intermediates in the synthesis of potent herbicides and pesticides.[6][7] The specific substitution pattern can be tailored to achieve selective activity against target weeds or pests.

-

Materials Science: Aminobenzoic acid derivatives can be used in the synthesis of specialized polymers and materials, such as those used in proton exchange membranes for fuel cells.[5]

Role as a Medicinal Chemistry Scaffold

Caption: Derivatization strategies using the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for safe handling procedures.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]

-

Skin: Wash off immediately with soap and plenty of water.[8][10]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[8][10]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

- This compound | 957120-34-2 | Benchchem. (n.d.). Benchchem.

- Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 - Smolecule. (2023, August 15). Smolecule.

- SAFETY D

- ortho and para-aminobenzoic acids - Goa University. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Supporting Inform

- HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.).

- 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 - ChemicalBook. (2023, July 13). ChemicalBook.

- SAFETY D

- 5-Chloro-2-fluorobenzoic acid. (n.d.).

- 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9 | Ossila. (n.d.). Ossila.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).

- The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026, January 5).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 7. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride CAS number

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Topic: this compound CAS Number: 957120-34-2

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 957120-34-2), a specialized halogenated aromatic compound. The document details its chemical identity, physicochemical properties, synthetic utility, and critical role as an intermediate in the development of complex molecules for the pharmaceutical and agrochemical sectors. An exemplary analytical methodology using High-Performance Liquid Chromatography (HPLC) is presented, alongside essential safety, handling, and storage protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical building blocks.

Chemical Identity and Physicochemical Properties

This compound is a multifuntionalized aromatic building block. The strategic placement of amino, chloro, and fluoro groups on the benzoic acid core imparts unique reactivity and makes it a valuable precursor in multi-step organic synthesis.[1] The development of such multiply halogenated aminobenzoic acids is a relatively recent advance in synthetic chemistry, driven by the need for specialized intermediates in pharmaceutical research.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.

The molecule's structure allows for diverse chemical transformations. The amino group can participate in hydrogen bonding and is a key site for nucleophilic reactions, while the chloro and fluoro substituents can engage in halogen bonding, collectively influencing the compound's interaction with biological targets in derivative molecules.[1]

Table 1: Core Compound Identifiers and Properties

| Parameter | Value | Reference |

| CAS Number | 957120-34-2 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ · HCl | Inferred |

| Molecular Weight | 226.028 g/mol | [1] |

| IUPAC Name | 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | [1] |

| InChI Key | FJPIOMIGSVACGO-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Purity | Typically >95% |

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile building block for constructing more complex organic molecules.[1] The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and halogen substituents—on a single scaffold allows for a wide range of selective chemical modifications. This multi-functionality is highly prized in medicinal chemistry and materials science.

-

Amide and Peptide Coupling: The primary amino group serves as a nucleophile, readily reacting with activated carboxylic acids, acyl chlorides, or isocyanates to form amide bonds. This is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Esterification: The carboxylic acid moiety can be converted to esters through reaction with alcohols under acidic conditions. This modification is often used to modulate a drug candidate's solubility and bioavailability.[2]

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine and chlorine atoms are generally stable, they can be targeted for substitution under specific reaction conditions, allowing for the introduction of further complexity.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a variety of other functional groups.

The strategic halogenation pattern is not merely for structural diversity; it profoundly influences the physicochemical and biological properties of the final target molecules, a key consideration in modern drug design.[1]

Caption: Synthetic utility of the core scaffold.

Analytical Methodologies: Quality Control via HPLC

Ensuring the purity and identity of starting materials like this compound is critical for successful synthesis and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose.[3][4] It offers excellent precision and accuracy for quantifying the parent compound and potential impurities.

Below is a standardized, field-proven protocol for the quality control analysis of this compound, adapted from established methods for structurally similar aminobenzoic acids.[5]

Detailed HPLC Protocol

1. Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

2. Materials and Reagents:

-

Reference Standard: this compound (>97% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Phosphoric Acid or Formic Acid (for pH adjustment)

-

Mobile Phase: A typical starting point is a mixture of Acetonitrile and water (e.g., 25:75 v/v) with 0.1% acid to ensure protonation of the analyte and improve peak shape.[6]

3. Instrumentation:

-

HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is standard for this class of compounds.[5]

4. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (25:75, v/v) with 0.1% Phosphoric Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase; typically in the 270-280 nm range.

-

Injection Volume: 10 µL.

-

Run Time: Sufficient to allow for the elution of the main peak and any late-eluting impurities (e.g., 15 minutes).

5. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.

-

Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

6. System Suitability:

-

Before sample analysis, perform at least five replicate injections of the working standard.

-

The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

7. Analysis and Calculation:

-

Inject the sample solution.

-

Calculate the purity (%) using the area normalization method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Caption: Standard workflow for HPLC purity analysis.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. The information provided is based on safety data for structurally related chemicals and represents best practices.[7][8][9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[9][10] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[7]

-

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

- Benchchem. (n.d.). This compound.

- Smolecule. (2023, August 15). Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.

- Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-5-fluorobenzoic acid.

- ChemicalBook. (2023, July 13). 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0.

- Pharmaffiliates. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid | CAS No : 172404-33-0.

- Fisher Scientific. (2021, December 24). Safety Data Sheet for Benzoic acid, 4-amino-2-chloro-.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 5-Chloro-2-fluorobenzoic acid.

- Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl.

- Sigma-Aldrich. (n.d.). 5-Amino-4-chloro-2-fluorobenzoic acid | 957187-25-6.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.

- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide.

- Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

This guide provides a comprehensive technical overview of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS No: 957120-34-2), a halogenated aminobenzoic acid derivative of significant interest in modern medicinal and process chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides validated experimental protocols, and explores its strategic application as a versatile synthetic building block.

Introduction: The Strategic Value of Halogenated Anthranilic Acid Scaffolds

Halogenated aminobenzoic acids are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms and the amino moiety on the benzoic acid core profoundly influences the molecule's physicochemical and pharmacological properties. This compound is a prime example of a modern synthetic intermediate where this multi-functionalization imparts unique reactivity and utility.

The presence of chlorine and fluorine atoms modulates the electronic environment of the aromatic ring, affecting acidity (pKa), lipophilicity, and metabolic stability.[1] The fluorine at the 2-position and chlorine at the 4-position create a specific substitution pattern that directs further chemical transformations, while the amino group at the 5-position provides a key nucleophilic handle for building molecular complexity. The hydrochloride salt form is deliberately employed to enhance aqueous solubility and stability, simplifying handling and its use in various reaction media.[2] This guide will elucidate these properties and demonstrate the compound's practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below. These parameters are essential for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | Pharmaffiliates[1] |

| CAS Number | 957120-34-2 | Benchchem[2] |

| Molecular Formula | C₇H₆Cl₂FNO₂ | Pharmaffiliates[1] |

| Molecular Weight | 226.03 g/mol | Pharmaffiliates[1] |

| Predicted pKa | ~3.03 | Benchchem[2] |

| Storage | -20°C, under inert atmosphere | Benchchem[2] |

Spectroscopic Characterization

Note: Experimentally verified high-resolution spectra for this specific compound are not widely available in public databases. The following represents predicted data based on analogous structures and foundational principles of spectroscopy. Researchers must acquire and interpret their own analytical data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted, in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, which would appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The amine (-NH₂) and carboxylic acid (-COOH) protons would likely appear as broad singlets, with their chemical shifts being highly dependent on concentration and residual water content. The ammonium proton of the hydrochloride salt may be observable as a broad peak.

-

¹³C NMR (Predicted, in DMSO-d₆): The carbon spectrum would display seven distinct signals corresponding to the carbon atoms of the benzoic acid ring and the carboxyl group. The carbons directly bonded to the electronegative halogen atoms (C2-F and C4-Cl) would be significantly influenced, appearing at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

A broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded dimer.

-

N-H stretching vibrations from the primary amine (or ammonium salt) around 3200-3400 cm⁻¹.

-

A strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹).

Mass Spectrometry (MS):

-

Methodology (EI-MS): Electron Ionization Mass Spectrometry would reveal the molecular ion peak (M⁺) corresponding to the free base (molecular weight ~189.57 g/mol ) after the loss of HCl. The isotopic pattern of the molecular ion peak would be a key diagnostic feature, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Reaction Pathways

This compound is typically synthesized via a multi-step pathway starting from a readily available fluorinated aromatic compound. The logical flow involves introducing the required substituents in a controlled, regioselective manner.

Logical Synthesis Workflow

The overall synthetic strategy relies on a well-established sequence in aromatic chemistry: nitration to introduce a nitrogen-containing group, followed by reduction to the amine. Chlorination and carboxylation steps are positioned based on the directing effects of the substituents.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of the Free Base

This protocol is a representative procedure adapted from established methodologies for analogous compounds, such as those found in synthetic chemistry literature.[3][4] It outlines the reduction of the nitro intermediate to the final amine (free base).

Objective: To synthesize 5-Amino-4-chloro-2-fluorobenzoic acid from 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Materials:

-

4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq)

-

Zinc dust (Zn) or Iron powder (Fe) (5-10 eq)

-

Acetic acid (glacial) or Hydrochloric acid (catalytic to bulk)

-

Water (deionized)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, create a suspension of zinc dust (or iron powder) in water.

-

Acidification: Add a small amount of acetic acid or HCl to the metal suspension to activate the metal surface. Heat the mixture to a gentle reflux (80-100°C).

-

Substrate Addition: Dissolve the 4-Chloro-2-fluoro-5-nitrobenzoic acid in a minimal amount of aqueous sodium carbonate solution. Acidify this solution carefully with acetic acid.

-

Reduction Reaction: Add the dissolved nitro compound dropwise from the addition funnel to the refluxing metal suspension. The rate of addition should be controlled to manage the exothermic reaction.

-

Causality Insight: This is a classic Béchamp reduction. The in-situ generation of an acidic environment allows for the reduction of the aromatic nitro group by the zero-valent metal. The reaction is heterogeneous and requires vigorous stirring to ensure efficient mass transfer.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Basification: Once the reaction is complete, add an excess of sodium carbonate to the hot mixture to precipitate the metal salts (e.g., zinc hydroxide) and to deprotonate the product's carboxylic acid and amino groups, rendering the product soluble in the aqueous phase.

-

Filtration: Filter the hot reaction mixture through a pad of celite to remove the excess metal and metal salts. Wash the filter cake thoroughly with hot water.

-

Isolation - Acidification: Combine the filtrates and cool to room temperature. Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5.

-

Self-Validation: The product is amphoteric. At this isoelectric point, its solubility in water is minimal, causing it to precipitate out of the solution. This selective precipitation is a key purification step.

-

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield 5-Amino-4-chloro-2-fluorobenzoic acid as a solid.

Applications in Drug Discovery and Development

This molecule is not merely an academic curiosity; it is a high-value intermediate used in the construction of complex bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups. The amino group can be readily transformed into amides, sulfonamides, or used in cyclization reactions, while the carboxylic acid is a handle for ester or amide formation.

Role as a Key Building Block

A prime example of the strategic use of related scaffolds is in the synthesis of benzodiazepines. For instance, the structurally similar compound 2-amino-5-chloro-2'-fluorobenzophenone is a direct precursor to Midazolam, a widely used short-acting hypnotic-sedative drug.[5] The amino and ketone functionalities of the benzophenone are used to construct the diazepine ring system. This compound provides a similar anthranilic acid core, which is central to the synthesis of quinazolinones, quinolones, and other heterocyclic systems prevalent in medicinal chemistry.

Caption: Potential synthetic applications of the core scaffold.

Safety, Handling, and Storage

Disclaimer: This information is compiled from safety data for structurally similar compounds and general chemical safety principles. An official Material Safety Data Sheet (MSDS) for this compound should be consulted prior to handling.[6][7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the precise arrangement of its chloro, fluoro, amino, and carboxylic acid functionalities. This guide has provided a technical framework for understanding its properties, a logical and detailed protocol for its synthesis, and an overview of its potential applications. By leveraging the principles and data outlined herein, researchers and development professionals can effectively integrate this versatile building block into their synthetic programs to accelerate the discovery of novel chemical entities.

References

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

- Preparation method of 4-amino-2-fluorobenzoic acid. (n.d.). Google Patents.

-

5-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Publications. Retrieved January 16, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

5-Amino-4-chloro-2-fluorobenzoic acid, HCl | 957120-34-2. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

- Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine. (n.d.). Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility Profiling of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Foreword: The Imperative of Solubility Data in Modern Drug and Agrochemical Development

In the intricate tapestry of chemical synthesis and development, 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride stands out as a pivotal building block. It is a key intermediate in the synthesis of potent herbicides, such as Saflufenacil, and holds potential in pharmaceutical discovery.[1] The journey of such a molecule from a laboratory reagent to a component of a final, effective product is critically dependent on a thorough understanding of its physicochemical properties. At the forefront of these properties is solubility—a parameter that governs everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.

This guide is crafted for researchers, chemists, and drug development professionals who handle such specialized intermediates. Publicly available quantitative solubility data for this compound is notably scarce. Therefore, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, empowering scientific teams to:

-

Understand the theoretical underpinnings of the solubility of this specific ionizable molecule.

-

Implement robust, validated experimental protocols to generate high-quality, reproducible solubility data.

-

Interpret the resulting data to make informed decisions in process chemistry, formulation, and development.

We will proceed not by listing unavailable numbers, but by detailing the causality behind experimental choices, ensuring that the protocols described herein are self-validating systems for generating the trustworthy data essential for scientific and commercial success.

Physicochemical Characterization: What We Know

A foundational understanding of the molecule's intrinsic properties is paramount, as these characteristics dictate its behavior in solution.

| Property | Value / Information | Implication for Solubility |

| Molecular Formula | C₇H₅ClFNO₂ · HCl | The presence of polar functional groups (amino, carboxylic acid) and halogens suggests a nuanced solubility profile. |

| Molecular Weight | ~226.01 g/mol (hydrochloride salt) | Essential for converting mass-based measurements (mg/mL) to molar concentrations (mol/L) for thermodynamic analysis. |

| Form | Hydrochloride Salt | This is the most critical feature. The salt form dramatically enhances aqueous solubility compared to the free base. Solubility will be highly dependent on pH.[2] |

| Predicted pKa | ~3.03 | This predicted value for the carboxylic acid suggests that the compound's charge state, and thus its solubility, will change significantly around this pH. In solutions with pH > 3.03, the carboxyl group will be deprotonated (COO⁻), increasing aqueous solubility. The amino group's pKa is also a key factor, though not readily available. |

| Structural Features | Fluorine and Chlorine Substituents | These electronegative halogens influence hydrogen bonding, crystal lattice energy, and interactions with solvents, thereby modulating solubility.[2] |

The Theoretical Backbone: pH-Dependent Solubility of an Amphoteric Hydrochloride Salt

This compound is an amphoteric substance, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. Its solubility in aqueous media is governed by the equilibrium between the solid state and the various ionic species in solution. This relationship is fundamentally tied to the pH of the medium.

The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-solubility profile. For an ionizable compound, the total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized forms.[3][4]

-

At Low pH (pH < pKa_acid): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge. Solubility is generally higher than the intrinsic solubility due to the charged amine.

-

At Intermediate pH (pKa_acid < pH < pKa_base): The carboxylic acid deprotonates (-COO⁻) while the amino group remains protonated (-NH₃⁺), forming a zwitterion. This is often the point of minimum solubility (the isoelectric point).

-

At High pH (pH > pKa_base): The amino group deprotonates (-NH₂), and the molecule carries a net negative charge. Aqueous solubility increases again due to the charged carboxylate group.

A complete solubility profile is therefore not a single number but a curve of solubility versus pH, which is essential for any development work.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The "gold standard" for its determination is the Shake-Flask Method .[5][6] This protocol ensures that equilibrium is reached between the solid and dissolved states, providing a definitive value under specific conditions.

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of equilibrium. By ensuring an excess of solid material is present over an extended period, we can be confident that the resulting solution is truly saturated. This is crucial for building accurate thermodynamic models and for regulatory submissions.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Media: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Also prepare common organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

Addition of Compound: Add an excess of this compound to a known volume of each medium in separate, sealed vials. "Excess" means enough solid is visible at the end of the experiment. A starting point could be 10-20 mg/mL.

-

Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C). Agitate for a sufficient duration to reach equilibrium. For ionizable compounds, 24 to 48 hours is standard practice to ensure the dissolution and potential solid-state phase transitions have stabilized.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation at high speed (e.g., >10,000 g for 15 minutes) is superior to simple filtration, which can sometimes become clogged or allow fine particles through.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with the appropriate mobile phase for the chosen analytical method (see Section 5).

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

-

pH Measurement: For aqueous samples, measure the final pH of the saturated solution. This is crucial as the pH can shift slightly upon dissolution of the acidic compound.[5]

-

Solid State Analysis: Recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm that the crystal form has not changed during the experiment.

Diagram: Thermodynamic Solubility Workflow A visual representation of the Shake-Flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Assessment: Kinetic Solubility

In early-stage discovery and process development, speed is often critical. Kinetic solubility assays provide a rapid assessment of a compound's dissolution characteristics and are amenable to automation.[8][9] This method measures the concentration at which a compound precipitates out of a solution when added from a high-concentration DMSO stock. It is not an equilibrium value but is invaluable for comparing compounds and flagging potential issues early.

Rationale for the Kinetic Approach

The kinetic assay mimics common laboratory practices where compounds are introduced into aqueous buffers from DMSO stocks. It quickly identifies compounds that may precipitate under assay conditions, preventing misleading results in biological screens or formulation trials. Its high-throughput nature allows for rapid screening across many solvents or pH conditions.[10]

Step-by-Step Protocol: DMSO Precipitation Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the desired aqueous buffer or solvent to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of 10 mM stock into 98 µL of buffer to get a 200 µM final concentration with 2% DMSO).

-

Incubation: Mix the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Precipitate Detection/Separation:

-

Nephelometry (Light Scattering): Read the plate on a nephelometer. An increase in light scattering relative to a blank indicates precipitate formation.[8]

-

Filtration: Alternatively, filter the contents of each well through a filter plate.

-

-

Quantification: Analyze the concentration of the clear filtrate using a suitable method like UV-Vis plate reader or HPLC-UV, comparing against a calibration curve.[10]

The Analytical Engine: Quantification by HPLC-UV

Accurate quantification of the dissolved compound is the cornerstone of any solubility measurement. For an aromatic compound like 5-Amino-4-chloro-2-fluorobenzoic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the ideal method.[11][12]

Why HPLC-UV?

-

Specificity: HPLC separates the analyte of interest from any potential impurities or degradants, ensuring that only the target compound is quantified.

-

Sensitivity: UV detection is highly sensitive for aromatic compounds, allowing for accurate measurement even at low solubility levels.

-

Robustness: It is a well-established, reliable, and widely available technique.

Protocol Outline for HPLC Method Development

-

Column Selection: A reversed-phase C18 column is a standard and effective choice for this type of molecule.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will provide good peak shape and resolution.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of a standard solution. This wavelength will be used for quantification to maximize sensitivity.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). This curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the solubility samples.

-

Sample Analysis: Inject the diluted supernatant samples from the solubility experiments and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor to calculate the final solubility value.

Sources

- 1. Saflufenacil - Wikipedia [en.wikipedia.org]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-4-chloro-2-fluorobenzoic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

This compound is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data for molecular characterization, offering a unique "fingerprint" that confirms identity, purity, and structural integrity. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally derived spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis.

The hydrochloride salt form of this amine-containing compound influences its spectral characteristics, particularly in the NMR and IR spectra, due to the protonation of the amino group. The following sections will delve into the anticipated spectral features, providing the rationale behind these predictions to empower researchers in their analytical endeavors.

Molecular Structure

The structural arrangement of substituents on the benzene ring is crucial for interpreting the spectral data. The fluorine, chlorine, amino (as an ammonium salt), and carboxylic acid groups each exert distinct electronic effects that influence the chemical environment of the nearby atoms.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their relationships. For this compound, we expect to see signals from the aromatic protons, the ammonium protons, and the carboxylic acid proton. The solvent used for analysis (e.g., DMSO-d₆) will influence the chemical shifts, especially for the exchangeable protons (NH₃⁺ and COOH).[2][3]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~8.0 - 8.2 | Doublet | ~8-9 Hz (JH-F) | H-3 |

| ~7.5 - 7.7 | Doublet | ~6-7 Hz (JH-F) | H-6 |

| ~7.0 - 9.0 (broad) | Singlet | - | -NH₃⁺ |

| ~11.0 - 13.0 (broad) | Singlet | - | -COOH |

Rationale behind the Predictions:

-

Aromatic Protons: The benzene ring has two remaining protons at positions 3 and 6. The electron-withdrawing fluorine atom at position 2 will deshield the adjacent H-3 proton, shifting it downfield. The H-6 proton is ortho to the ammonium group. The chemical shifts are influenced by the combined electronic effects of all substituents. The coupling constants are predicted based on typical ortho and meta couplings, with additional splitting expected from the fluorine atom (JH-F).

-

Ammonium and Carboxylic Acid Protons: The protons on the nitrogen and the carboxylic acid are acidic and exchangeable. Their signals are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt, the amino group is protonated to an ammonium group (-NH₃⁺), which is expected to appear as a broad singlet. The carboxylic acid proton will also be a broad singlet at a significantly downfield position.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized procedure for acquiring a high-resolution ¹H NMR spectrum is as follows:[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155-160 (d) | C-F |

| ~140-145 | C-NH₃⁺ |

| ~130-135 | C-Cl |

| ~125-130 | C-H (C-6) |

| ~120-125 (d) | C-H (C-3) |

| ~115-120 | C-COOH |

Rationale behind the Predictions:

-

The chemical shifts are predicted based on the known effects of the substituents on the benzene ring. The carbon attached to the highly electronegative fluorine atom (C-2) will be significantly downfield and will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the other heteroatoms (Cl and N) will also be deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that for ¹H NMR:[3][4]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer is required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (except for the carbon coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2800-3200 (broad) | N-H stretch | Ammonium ion (-NH₃⁺) |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1500-1600 | N-H bend | Ammonium ion (-NH₃⁺) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-N stretch | Aryl-Amine |

| 1000-1100 | C-F stretch | Aryl-Fluoride |

| 700-800 | C-Cl stretch | Aryl-Chloride |

Rationale behind the Predictions:

-

The spectrum will be dominated by a broad absorption from the carboxylic acid O-H stretch. The N-H stretching vibrations of the ammonium group will also be prominent and broad. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp peak. The various C-C and C-H vibrations of the aromatic ring, as well as the C-N, C-F, and C-Cl stretches, will appear in the fingerprint region.[5][6]

Experimental Protocol: FT-IR Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique:[3][4]

-

Sample Preparation: Grind 1-2 mg of the dry compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply high pressure (8-10 tons) with a hydraulic press to form a translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectral Data

For this compound (C₇H₆Cl₂FNO₂), the free base (C₇H₅ClFNO₂) has a molecular weight of approximately 189.57 g/mol . The mass spectrum will show the molecular ion peak corresponding to the free base.

| Predicted m/z | Ion | Notes |

| 189/191 | [M]⁺ | Molecular ion peak of the free base, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 172/174 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 144/146 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 109 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom. |

Rationale behind the Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 189 and 191, with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).[7][8] Subsequent fragmentation may involve the loss of the halogen atoms. The exact fragmentation pattern will depend on the ionization energy used.

Fragmentation Pathway Visualization

Caption: A plausible fragmentation pathway for 5-Amino-4-chloro-2-fluorobenzoic acid.

Experimental Protocol: Mass Spectrometry (EI-GC-MS)

A standard method for volatile or semi-volatile compounds is Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS):[3]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or ethyl acetate. Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization source.

-

Data Acquisition:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Conclusion

The comprehensive spectral analysis of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectral features and the rationale behind them, researchers can confidently interpret their own experimental data, ensuring the integrity of this valuable chemical building block in their research and development endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.

- Angewandte Chemie International Edition. (2018). Supporting Information.

- Benchchem. (n.d.). This compound.

- Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.

- Chemosphere. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.

- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- Combi-Blocks, Inc. (n.d.). 5-Amino-4-chloro-2-fluorobenzoic acid.

- PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid.

- PubChem. (n.d.). 4-Chlorobenzoic Acid.

- ChemicalBook. (2023). 5-AMino-2-chloro-4-fluorobenzoic acid.

- PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid.

- Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.

- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

- ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.

- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid.

- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook.

- ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) IR2 spectrum.

- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianjournalofphysics.com [asianjournalofphysics.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 4-chloro- [webbook.nist.gov]

Discovery and history of halogenated aminobenzoic acids

An In-depth Technical Guide on the Discovery and History of Halogenated Aminobenzoic Acids

Introduction

Aminobenzoic acids are a class of organic compounds characterized by a benzene ring substituted with both an amino group and a carboxylic acid group.[1] These molecules, particularly para-aminobenzoic acid (PABA), serve as crucial building blocks in various biological and industrial processes.[1] While PABA itself was identified as a chemical compound in 1863, the strategic introduction of halogen atoms onto the aminobenzoic acid scaffold has unlocked a vast array of functionalities, leading to significant advancements in medicinal chemistry and materials science.[1] This guide provides a comprehensive exploration of the discovery and historical development of halogenated aminobenzoic acids, delving into their synthesis, key milestones, and the scientific rationale behind their evolution.

The Dawn of Halogenation: Early Synthetic Endeavors

The deliberate incorporation of halogens—fluorine, chlorine, bromine, and iodine—into organic molecules, a process known as halogenation, has been a cornerstone of synthetic chemistry for over a century. The ability of halogens to modulate the electronic and steric properties of a molecule, thereby influencing its reactivity and biological activity, was a key driver for chemists to explore the halogenation of various aromatic compounds, including aminobenzoic acids.

Early methods for the halogenation of aminobenzoic acids often involved direct electrophilic aromatic substitution. These reactions, while foundational, presented challenges in controlling the regioselectivity and avoiding side reactions. The amino and carboxylic acid groups on the benzene ring have competing directing effects, making the precise placement of the halogen a significant synthetic hurdle.

Chlorinated Aminobenzoic Acids: From Intermediates to Key Building Blocks

The synthesis of chlorinated aminobenzoic acids has a long history, with early methods often involving multi-step processes. For instance, the preparation of 2-chloro-5-aminobenzoic acid was historically achieved through the nitration of ortho-chloro-benzoic acid followed by the reduction of the nitro group to an amine.[2] A patent filed in the early 20th century describes a process for producing 2-chloro-5-aminobenzoic acid by nitrating ortho-chloro-benzoic acid and then reducing the resulting chloro-nitro-benzoic acids.[2]

A notable publication from 1947 in the Journal of the American Chemical Society specifically addressed the chlorination of anthranilic acid (ortho-aminobenzoic acid), indicating the ongoing interest and research in this area during that period.[3] These early synthetic efforts laid the groundwork for the use of chlorinated aminobenzoic acids as versatile intermediates in the synthesis of more complex molecules.

Experimental Protocol: Historical Synthesis of 2-Chloro-5-aminobenzoic Acid

This protocol is based on the principles described in historical patent literature.[2]